molecular formula C28H20BrNO4 B341138 2-(4-Bromophenyl)-2-oxoethyl 2-(diphenylcarbamoyl)benzoate

2-(4-Bromophenyl)-2-oxoethyl 2-(diphenylcarbamoyl)benzoate

Katalognummer: B341138
Molekulargewicht: 514.4 g/mol
InChI-Schlüssel: AVZXPPLHAVRGFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromophenyl)-2-oxoethyl 2-(diphenylcarbamoyl)benzoate is an organic compound that features a complex structure with multiple functional groups

Vorbereitungsmethoden

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2-(diphenylcarbamoyl)benzoate can be achieved through several synthetic routes. One common method involves the esterification of 4-bromophenylacetic acid with 2-[(diphenylamino)carbonyl]benzoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

2-(4-Bromophenyl)-2-oxoethyl 2-(diphenylcarbamoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include sulfuric acid, lithium aluminum hydride, and various nucleophiles.

Wissenschaftliche Forschungsanwendungen

2-(4-Bromophenyl)-2-oxoethyl 2-(diphenylcarbamoyl)benzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 2-(diphenylcarbamoyl)benzoate involves its interaction with molecular targets through its functional groups. The carbonyl and ester groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further affecting the compound’s interactions .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(4-Bromophenyl)-2-oxoethyl 2-(diphenylcarbamoyl)benzoate include:

Eigenschaften

Molekularformel

C28H20BrNO4

Molekulargewicht

514.4 g/mol

IUPAC-Name

[2-(4-bromophenyl)-2-oxoethyl] 2-(diphenylcarbamoyl)benzoate

InChI

InChI=1S/C28H20BrNO4/c29-21-17-15-20(16-18-21)26(31)19-34-28(33)25-14-8-7-13-24(25)27(32)30(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1-18H,19H2

InChI-Schlüssel

AVZXPPLHAVRGFZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)OCC(=O)C4=CC=C(C=C4)Br

Kanonische SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)OCC(=O)C4=CC=C(C=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.